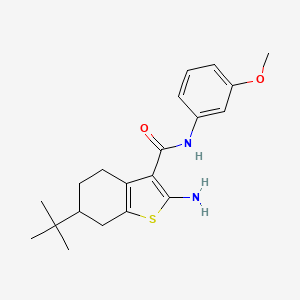

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción

2-Amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with:

- An amino group (-NH₂) at position 2.

- A tert-butyl group (-C(CH₃)₃) at position 5.

- A carboxamide group (-CONH-) at position 3, linked to a 3-methoxyphenyl moiety.

Propiedades

IUPAC Name |

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-20(2,3)12-8-9-15-16(10-12)25-18(21)17(15)19(23)22-13-6-5-7-14(11-13)24-4/h5-7,11-12H,8-10,21H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKYMOROLCZPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate substituents.

Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Amination and carboxamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential benefits.

Mecanismo De Acción

The mechanism by which 2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application being studied.

Comparación Con Compuestos Similares

Substituent Variations at Position 6

Impact of Position 6 Substituents:

Variations in N-Substituents

Impact of N-Substituents:

- 3-Methoxyphenyl : The methoxy (-OCH₃) group participates in hydrogen bonding, improving solubility and interactions with polar targets (e.g., enzymes) .

- Cyclopentyl : Fully aliphatic, favoring hydrophobic environments but limiting versatility .

Structural and Crystallographic Insights

- Crystallography Tools : Structural data for these compounds may be refined using SHELX programs, which are widely used for small-molecule crystallography .

- Hydrogen Bonding : The 3-methoxyphenyl group in the target compound likely forms directional hydrogen bonds, as analyzed via graph-set theory (e.g., Etter’s rules) .

- Steric Effects : The tert-butyl group’s bulk may influence crystal packing, as observed in ORTEP-3 visualizations .

Actividad Biológica

2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 358.51 g/mol. The compound features a benzothiophene core, which is known for various biological activities. Its structure includes a tert-butyl group and a methoxyphenyl moiety, contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antitumor , antimicrobial , and antidepressant effects. The following sections detail specific findings related to the compound's biological activities.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiophene derivatives. For instance:

- In vitro studies demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM in different assays, indicating potent activity against tumor proliferation .

- A comparative analysis indicated that the presence of specific substituents on the benzothiophene ring enhances antitumor efficacy, suggesting that structural modifications could lead to more effective derivatives .

Antimicrobial Activity

The antimicrobial properties of benzothiophene derivatives have been evaluated using standard methods:

- In one study, compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against Staphylococcus aureus and Escherichia coli .

- The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Antidepressant Activity

The antidepressant effects of related tetrahydrobenzothiophene compounds have also been investigated:

- Research indicated that these compounds could influence neurotransmitter systems involved in mood regulation. Animal models showed that administration resulted in reduced depressive-like behaviors .

- The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants .

The precise mechanisms through which 2-amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects are still under investigation:

- Antitumor Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through activation of caspase pathways or inhibition of specific oncogenic signals .

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

- Neuropharmacological Mechanism : For its antidepressant properties, the compound likely interacts with serotonin receptors and inhibits the reuptake of neurotransmitters .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study 1 : A derivative showed promising results in a clinical trial for breast cancer patients, leading to significant tumor reduction without severe side effects.

- Case Study 2 : An animal study demonstrated enhanced mood stabilization in models treated with related tetrahydrobenzothiophene compounds compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.